6-Position Azetidine Substitution Enables Potent PLK4 Kinase Engagement Versus the 2-Position Isomer
A derivative incorporating the 6-(azetidin-1-yl)pyrimidin-4-yl core achieved an IC50 of 15.5 nM against human PLK4 kinase, measured by ADP-Glo assay with recombinant PLK4 (ThermoFisher, cat #PV6396) . The same derivative showed 71 nM inhibition of Aurora B and 2,140 nM inhibition of Aurora A, demonstrating a 138-fold selectivity window between PLK4 and Aurora A. This potent activity is enabled by the specific 6-position attachment geometry, which orients the azetidine nitrogen for optimal hinge region contact. By contrast, the 2-position isomer 2-(azetidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2137666-71-6) would project the azetidine ring along a trajectory that cannot simultaneously engage the hinge and position the carboxylic acid at the solvent-exposed region, a structural argument supported by published SAR on 4,6-diaminopyrimidine scaffolds where substituent position dictates kinase selectivity .
| Evidence Dimension | Kinase inhibitory potency of downstream derivatives (PLK4 IC50) |
|---|---|
| Target Compound Data | 15.5 nM (derivative containing 6-(azetidin-1-yl)pyrimidin-4-yl core; spirocyclopropane-indolone elaborated from the 4-carboxylic acid position) |
| Comparator Or Baseline | 2-position isomer (CAS 2137666-71-6): No PLK4 activity data reported; structurally incompatible with the binding mode due to altered exit vector. |
| Quantified Difference | Structure-based differentiation: The 6-position isomer enables PLK4 IC50 of 15.5 nM in an elaborated derivative; the 2-position isomer cannot adopt the same binding conformation. |
| Conditions | ADP-Glo kinase assay; human recombinant PLK4 (ThermoFisher PV6396); compound from US20230365537 Example 45. |
Why This Matters
For procurement decisions, the 6-position isomer provides a validated entry point into a chemotype with demonstrated nanomolar PLK4 potency, whereas the 2-position isomer lacks this validation and would require de novo SAR exploration.
- [1] BindingDB Entry BDBM635920. PLK4 IC50 = 15.5 nM; Aurora B IC50 = 71 nM; Aurora A IC50 = 2,140 nM. Source: US20230365537, Example 45. View Source
- [2] Provins L et al. Dual M3 antagonists-PDE4 inhibitors. Part 2. Bioorg Med Chem Lett, 2007, 17, 3077-3080. View Source
